Cytotoxicity in Cervical, Lung, and Prostate Cancer: 17βH-Neriifolin Exhibits 2- to 112-Fold Greater Potency Than Digoxin, Digitoxin, and Ouabain
In a direct comparative study, 17βH-neriifolin demonstrated the highest cytotoxic potency among four cardiac glycosides across three human cancer cell lines [1]. Specifically, 17βH-neriifolin achieved IC50 values of 5.3 nM (HeLa), 16 nM (A549), and 9.2 nM (DU145). In comparison, ouabain exhibited IC50 values of 10 nM, 35 nM, and 15 nM, respectively. Digitoxin and digoxin were considerably less potent, with IC50 values ranging from 22–120 nM for digitoxin and 27–600 nM for digoxin across the same panel [1]. This establishes a clear rank-order of potency: 17βH-neriifolin > ouabain > digitoxin > digoxin in these cancer models.
| Evidence Dimension | Cytotoxicity (IC50, nM) against human cancer cell lines |
|---|---|
| Target Compound Data | HeLa: 5.3 nM; A549: 16 nM; DU145: 9.2 nM |
| Comparator Or Baseline | Ouabain: HeLa 10 nM, A549 35 nM, DU145 15 nM; Digitoxin: HeLa 22 nM, A549 120 nM, DU145 36 nM; Digoxin: HeLa 27 nM, A549 600 nM, DU145 75 nM |
| Quantified Difference | 17βH-neriifolin is 1.6- to 112-fold more potent than comparators; e.g., 17βH-neriifolin IC50 is 1.6-fold lower than ouabain in DU145 cells, and 112-fold lower than digoxin in A549 cells. |
| Conditions | Sulforhodamine B (SRB) assay following 72-hour drug exposure. Cell lines: HeLa (cervical), A549 (lung), DU145 (prostate). Paclitaxel used as positive control. |
Why This Matters
This superior potency profile positions neriifolin as a more favorable lead candidate than clinical comparators for applications requiring low-nanomolar efficacy against recalcitrant solid tumor models, directly impacting compound selection in oncology drug discovery programs.
- [1] Nor Jannah S, Nurhanan MY. In Vitro Cytotoxicity of Cardiac Glycoside 17βH-Neriifolin Isolated from Cerbera odollam Against Cervical (HeLa), Lung (A549) and Prostate (DU145) Cancer Cell Lines. Journal of Tropical Forest Science. 2025;37S(SI):74. View Source
